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Compound of Interest
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Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of
sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as a
clinically validated and versatile platform. A key component in the efficacy of these LNPs is the
choice of ionizable cationic lipid, which plays a pivotal role in nucleic acid encapsulation,
endosomal escape, and overall delivery efficiency. This technical guide provides a
comprehensive overview of C14-490, a novel ionizable cationic lipid, and its application in the
formulation of LNPs for therapeutic applications, with a particular focus on in utero gene
editing.

C14-490 is an ionizable cationic lipid with a pKa of 5.94, a property that allows for efficient
encapsulation of negatively charged nucleic acid cargo in acidic conditions and facilitates its
release into the cytoplasm following cellular uptake.[1][2][3] This guide will delve into the
formulation, physicochemical properties, and biological applications of C14-490 LNPs,
providing researchers, scientists, and drug development professionals with a detailed
understanding of this promising delivery vehicle.

Physicochemical Properties of C14-490 LNPs

The physicochemical characteristics of LNPs are critical determinants of their stability,
biodistribution, and transfection efficiency. Key parameters include particle size, polydispersity
index (PDI), and encapsulation efficiency. The following tables summarize the quantitative data
for various C14-490 LNP formulations.
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. Encapsulati
Mean Polydispers
on
Formulation Cargo Diameter ity Index o Reference
Efficiency
(nm) (PDI)
(%)
Untargeted GFP mRNA ~100 ~0.15 >95% [4]
Targeted
_ GFP mRNA ~120 ~0.15 >95% [4]
(anti-CDA45)

Table 1: Physicochemical Properties of Untargeted and Targeted C14-490 LNPs for GFP
MRNA Delivery.

. Encapsulati
Mean Polydispers
on
Formulation Cargo Diameter ity Index o Reference
Efficiency
(nm) (PDI)
(%)
SpCas9
AO
o mMRNA&TTR  ~120 ~0.2 >90% [4]
(unoptimized)
sgRNA
BS SpCas9
o MRNA& TTR  ~110 ~0.18 >95% [4]
(optimized)
SgRNA

Table 2: Physicochemical Properties of Unoptimized (AO) and Optimized (B5) C14-490 LNPs
for CRISPR/Cas9 Delivery.

Experimental Protocols
LNP Formulation via Microfluidic Mixing

The reproducible and scalable production of LNPs is crucial for both research and clinical
applications. Microfluidic mixing is a widely adopted method that allows for precise control over

particle formation.

Materials:
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e C14-490 ionizable lipid in ethanol
e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
e Cholesterol in ethanol

o 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(C14-PEG2000) in ethanol

o For targeted LNPs: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-
[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) in ethanol

» Nucleic acid cargo (e.g., mRNA, sgRNA) in 10 mM citrate buffer (pH 4.0)
e Microfluidic mixing device (e.g., NanoAssemblr)

e Syringe pumps

» Dialysis cassettes (10 kDa MWCO)

e Phosphate-buffered saline (PBS), pH 7.4

Procedure:

e Prepare the Lipid-Ethanol Phase:

o Combine the lipid components in an ethanol solution at the desired molar ratios. For the
"B5" formulation, the molar ratio of C14-490:DOPE:Cholesterol:C14-PEG2000 is
50:10:38.5:1.5.

o For targeted LNPs, a portion of the PEG lipid is replaced with DSPE-PEG2000-Mal.
e Prepare the Aqueous Phase:

o Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 4.0).
e Microfluidic Mixing:

o Load the lipid-ethanol phase and the aqueous phase into separate syringes.
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o Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate on
the microfluidic mixing system.

o Initiate the mixing process to allow for the self-assembly of LNPs.

 Purification:
o Collect the resulting LNP suspension.

o Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa
MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acids.

o Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 um filter.

o Store the LNPs at 4°C.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI) Measurement:

e Dilute the LNP suspension in PBS.

e Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
Encapsulation Efficiency Quantification:

» Use a fluorescent dye that specifically binds to the nucleic acid cargo (e.g., RiboGreen for
RNA).

o Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent
(e.g., 1% Triton X-100).

o Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
(%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

Cellular Uptake and Endosomal Escape
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The biological activity of LNP-delivered nucleic acids is contingent on their efficient cellular
uptake and subsequent escape from the endosomal pathway into the cytoplasm.
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Caption: Cellular uptake and endosomal escape pathway of C14-490 LNPs.

Upon administration, C14-490 LNPs are internalized by cells, primarily through receptor-
mediated endocytosis. As the endosome matures, its internal pH decreases. The ionizable
C14-490 lipid, with its pKa of 5.94, becomes protonated in the acidic environment of the late
endosome. This protonation is thought to induce a conformational change in the lipid, leading
to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the
cytoplasm. Once in the cytoplasm, the mRNA can be translated into protein, or in the case of
CRISPR/Cas9 components, can mediate gene editing.

In Vivo Applications: In Utero Gene Editing
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A significant application of C14-490 LNPs is in the field of in utero gene therapy, particularly for
the treatment of genetic disorders of the hematopoietic system. By targeting hematopoietic
stem cells (HSCs) in the fetal liver, this approach aims to correct genetic defects before birth.
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Caption: Workflow for in utero gene editing using targeted C14-490 LNPs.
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For targeting HSCs, C14-490 LNPs can be surface-functionalized with antibodies or antibody
fragments that recognize specific cell surface markers, such as CD45.[4] These "Systematically
optimized Targeted Editing Machinery" (STEM) LNPs, when administered intravenously to a
fetus, can home to the fetal liver, a primary site of hematopoiesis during development.[4] The
targeted LNPs are then taken up by HSCs, leading to the delivery of the gene-editing
machinery and correction of the genetic defect.

Safety and Toxicity

Preclinical studies are essential to evaluate the safety profile of any new drug delivery system.
While comprehensive toxicity data for C14-490 LNPs is still emerging, initial in vivo studies in
mice have suggested a favorable safety profile. Following in utero administration of C14-490
LNPs, no significant increases in maternal or fetal inflammatory cytokines were observed.[4]
Furthermore, analysis of liver enzymes in fetal liver tissue did not indicate significant
hepatotoxicity.[4] However, further long-term and more detailed toxicological studies are
warranted to fully establish the safety of C14-490 LNPs for clinical translation.

Clinical Status

As of the current date, there is no publicly available information regarding clinical trials
specifically involving the C14-490 lipid nanoparticle. The technology is currently in the
preclinical stage of development.

Conclusion

The C14-490 ionizable lipid represents a promising component for the formulation of lipid
nanoparticles for nucleic acid delivery. Its favorable physicochemical properties, coupled with
its demonstrated efficacy in preclinical models of in utero gene editing, highlight its potential for
the treatment of genetic diseases. This technical guide has provided a foundational overview of
C14-490 LNPs, from their formulation and characterization to their biological mechanism of
action and therapeutic applications. As research in this area continues, further optimization of
C14-490-based formulations and more extensive safety evaluations will be crucial for its
successful translation to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

2. researchgate.net [researchgate.net]

3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid
Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nim.nih.gov]

4. pnas.org [pnas.org]

To cite this document: BenchChem. [C14-490 Lipid Nanoparticle (LNP) Basics: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574188#c14-490-lipid-nanoparticle-Inp-basics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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